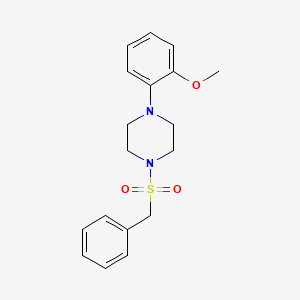

![molecular formula C16H14ClN3O2 B5514745 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- "N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide" is a compound with potential biological significance. Its structure includes an oxazolopyridine framework, which is often found in biologically active molecules.

Synthesis Analysis

- The synthesis of similar oxazolopyridine compounds involves complex organic reactions. For example, the synthesis of related compounds has been done using techniques like intramolecular oxidative N-N bond formation (Zheng et al., 2014) and reactions involving chloro-phenacylpyridinium salts (Babaev et al., 1999).

Molecular Structure Analysis

- The molecular structure of oxazolopyridine derivatives often involves complex arrangements with potential for diverse chemical interactions. Similar compounds have been analyzed using crystallography to understand their molecular arrangements and interactions (de Souza et al., 2015).

Chemical Reactions and Properties

- Oxazolopyridine compounds can undergo various chemical reactions, such as cyclization and N-N bond formation, which are crucial for their chemical properties (Zheng et al., 2014; Babaev et al., 1999).

Physical Properties Analysis

- The physical properties of such compounds are often characterized by their crystalline structures and molecular conformations. Studies on similar compounds, such as various isomeric quinolines, provide insights into their physical characteristics (de Souza et al., 2015).

科学研究应用

糖尿病治疗的开发:应用之一是用于开发 2 型糖尿病的治疗方法。Edmondson 等人 (2006) 的一项研究重点是合成和评估一系列 β-取代联苯苯丙氨酸酰胺作为二肽基肽酶 IV (DPP-4) 的抑制剂。他们发现了一种具有良好选择性和口服生物利用度的有效化合物,显示出作为 2 型糖尿病新疗法的潜力 (Edmondson 等人,2006)。

杂环化合物的合成:另一个应用是合成各种杂环化合物。Babaev 等人 (1999) 展示了一种从特定的氯苯甲酰吡啶盐开始合成稠合噻唑的新途径。这种方法为在药物化学中具有潜在应用的杂环化合物的创造开辟了新的途径 (Babaev 等人,1999)。

抗炎和镇痛剂:Farag 等人 (2012) 合成了具有潜在抗炎和镇痛活性的新喹唑啉酮衍生物。包括具有恶唑酮结构的衍生物在内的这些衍生物经过筛选,以确定其药用特性 (Farag 等人,2012)。

化学合成中的氧化环化:Zheng 等人 (2014) 和 Ishimoto 等人 (2015) 研究了某些吡啶基衍生物的氧化环化,导致生物学上重要的 1,2,4-三唑并[1,5-a]吡啶的合成。这种方法对于构建药物开发中的复杂分子结构非常重要 (Zheng 等人,2014);(Ishimoto 等人,2015)。

抗菌评价:Farag 等人 (2009) 研究了包含嘧啶环的吡唑、噻吩、噻唑和 1,3,4-噻二唑衍生物的抗菌特性。这项研究有助于开发新的抗菌剂 (Farag 等人,2009)。

分子对接和体外筛选:Flefel 等人 (2018) 对新合成的三唑并吡啶、吡啶三嗪和吡啶-吡唑杂化衍生物进行了分子对接和体外筛选。这项研究对于了解这些化合物与生物靶标的相互作用至关重要 (Flefel 等人,2018)。

腐蚀抑制研究:Fan 等人 (2020) 研究了与所讨论化学结构相关的化合物 trazodone,作为其在酸性和中性含氯介质中碳钢的潜在缓蚀剂。这项研究对于工业应用非常重要,尤其是在材料科学方面 (Fan 等人,2020)。

杂环电化学合成:Ye 等人 (2018) 开发了一种无试剂的分子内脱氢 C-N 交叉偶联反应,用于合成 1,2,4-三唑并[4,3-a]吡啶,展示了一种合成复杂分子的环保方法 (Ye 等人,2018)。

未来方向

The future directions for the study of “N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide” and similar compounds could involve further exploration of their pharmacological activities, particularly their potential anti-fibrotic effects . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in medicinal chemistry.

属性

IUPAC Name |

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-2-4-14(21)19-10-6-7-12(17)11(9-10)16-20-15-13(22-16)5-3-8-18-15/h3,5-9H,2,4H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHNFGMGFJHNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

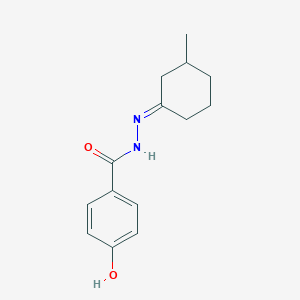

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

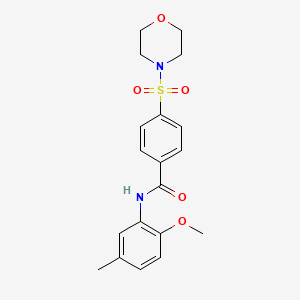

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)